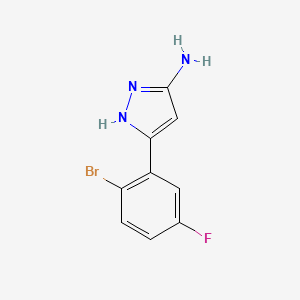

3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine

Description

3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a 2-bromo-5-fluorophenyl group at the 3-position and an amine group at the 5-position. This structure combines electron-withdrawing substituents (bromo and fluoro) on the aromatic ring, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C9H7BrFN3 |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

5-(2-bromo-5-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7BrFN3/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

InChI Key |

KGASODHTCFOMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=NN2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-bromo-5-fluoroaniline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are of great interest due to their ability to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues. Research indicates that compounds similar to 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine can exhibit AR antagonist activity, making them useful in treating androgen-dependent conditions such as prostate cancer .

Table 1: Summary of SARM Applications

| Application Area | Description |

|---|---|

| Prostate Cancer | Potential treatment through AR antagonism |

| Muscle Wasting | Selective stimulation of androgen receptors in muscle tissue |

| Osteoporosis | Potential benefits in bone density preservation |

Antibacterial Activity

Recent studies have shown that derivatives of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine exhibit antibacterial properties. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action involves interaction with key bacterial enzymes such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), which are crucial for bacterial survival .

Table 2: Antibacterial Activity Findings

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Target Enzyme |

|---|---|---|

| E. coli | 50 µg/mL | DHFR |

| Staphylococcus aureus | 25 µg/mL | DHSS |

| Pseudomonas aeruginosa | 100 µg/mL | DHFR |

Computational Studies and Molecular Docking

Computational chemistry tools have been employed to predict the binding affinity and interaction mechanisms of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine with target proteins. Molecular docking studies indicate favorable binding energies, supporting its potential efficacy as an antibacterial agent and a therapeutic compound against cancer . The use of software like AutoDock and Vina has facilitated the identification of optimal docking conformations, enhancing the understanding of its pharmacological profile.

Toxicology and Safety Profile

The safety profile of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate minimal cytotoxicity against normal cell lines, suggesting a favorable safety margin for further clinical evaluation . The Ames mutagenicity test has also shown that this compound does not exhibit significant mutagenic potential, making it a candidate for further studies.

Table 3: Toxicological Assessment Results

| Cell Line | Concentration Tested (µM) | Cytotoxicity (CC50) |

|---|---|---|

| Vero | 200 | No significant toxicity |

| HepG2 | 200 | No significant toxicity |

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on the substituents attached to the phenyl ring and pyrazole core. Key analogues include:

Key Observations :

- Substituent Position : The ortho-bromo and meta-fluoro arrangement in the target compound may induce steric hindrance and electronic effects distinct from para-substituted analogues like 4j. For example, para-substituted bromophenyl derivatives exhibit simpler NMR splitting patterns due to symmetrical environments .

- In contrast, methyl groups (e.g., in ) increase hydrophobicity but reduce electronic effects .

Spectroscopic Data Comparison

Spectroscopic data from analogues highlight substituent-driven variations:

Biological Activity

3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine features a pyrazole ring substituted with a bromine atom and a fluorinated phenyl group. This specific arrangement enhances its reactivity and selectivity towards biological targets. The presence of halogen substituents (bromo and fluoro) is known to influence the compound's binding affinity to various enzymes and receptors.

The biological activity of 3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine is primarily attributed to its interaction with specific molecular targets in biological pathways. The compound may act as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cell proliferation. The unique electronic properties conferred by the bromo and fluoro substituents can enhance its interaction with target proteins, leading to altered biological responses .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar derivatives have been reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds derived from pyrazoles have shown substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

| Compound | TNF-α Inhibition (%) | Concentration (μM) |

|---|---|---|

| A | 76 | 1 |

| B | 85 | 10 |

Anticancer Activity

Preliminary studies suggest that derivatives of pyrazole may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates. The results indicated that certain compounds exhibited potent activity against drug-resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of a series of pyrazole derivatives in animal models. These compounds significantly reduced inflammation markers and improved clinical outcomes in models of acute inflammation .

- Anticancer Screening : A recent investigation into the anticancer potential of pyrazole derivatives showed promising results in vitro, with several compounds inducing apoptosis in cancer cell lines at nanomolar concentrations .

Q & A

Q. How can thermal stability and decomposition pathways of this compound be analyzed for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.